molecular formula C10H13N3O2 B8510974 (2S,3S)-3-azido-4-phenylbutane-1,2-diol

(2S,3S)-3-azido-4-phenylbutane-1,2-diol

Cat. No.: B8510974
M. Wt: 207.23 g/mol
InChI Key: JTCZSTHUGMZUHS-VHSXEESVSA-N
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Description

(2S,3S)-3-azido-4-phenylbutane-1,2-diol is a useful research compound. Its molecular formula is C10H13N3O2 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

(2S,3S)-3-azido-4-phenylbutane-1,2-diol

InChI

InChI=1S/C10H13N3O2/c11-13-12-9(10(15)7-14)6-8-4-2-1-3-5-8/h1-5,9-10,14-15H,6-7H2/t9-,10+/m0/s1

InChI Key

JTCZSTHUGMZUHS-VHSXEESVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]([C@@H](CO)O)N=[N+]=[N-]

Canonical SMILES

C1=CC=C(C=C1)CC(C(CO)O)N=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of freshly distilled Ti(OiPr)4 (9.5 mL, 32.1 mmol) and TMSN3 (8.4 mL, 64.1 mmol) was refluxed in dry benzene (20 mL) under nitrogen for 5 h until the solution became clear. To this was added a solution of the epoxy alcohol 8 (3.5 g, 21.3 mmol) in 40 mL dry benzene. The resulting mixture was heated under reflux for 15 min, cooled to room temperature and the solvent was removed in vaccuo. The concentrate was diluted with 20 mL of diethyl ether and treated with 15 mL of aq. 5% H2SO4. The aqueous layer was extracted with CH2Cl2 and the combined organic layers were dried over anhydrous Na2SO4 and concentrated to afford the crude product, which was purified by column chromatography using petroleum ether:EtOAc (3:2) to give azido diol 9 (4.2 g, 96%) as a colorless solid. mp 80-81° C. (lit.10 mp 80.5-82° C.); IR: (CHCl3, cm−1): νmax 696, 753, 1039, 1106, 1242, 1554, 2105, 2923, 2960, 3280; 1H NMR (200 MHz, CDCl3): δ 1.79 (t, J=5.3 Hz, 1H), 2.47 (d, J=5.2 Hz, 1H), 2.80 (dd, J=14.2, 8.6 Hz, 1H), 3.02 (dd, J=14.1, 4.2 Hz, 1H), 3.59-3.81 (m, 4H), 7.24-7.32 (m, 5H); 13C NMR (50 MHz, CDCl3): δ 37.0, 63.2, 65.6, 73.2, 126.9, 128.7, 129.3, 137.2; Anal. Calcd for C10H13N3O2: C, 57.96; H, 6.32; N, 20.28. Found: C, 57.85; H, 6.28; N, 20.22%.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
8.4 mL
Type
reactant
Reaction Step Three
Quantity
9.5 mL
Type
catalyst
Reaction Step Three
Name
azido diol
Yield
96%

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